

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tirfipiravir*

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Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent initially approved in Japan for the treatment of influenza.[1][2] Its mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), has led to its investigation against a wide range of RNA viruses, including Ebola virus and, notably, SARS-CoV-2.[3][4][5] This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of favipiravir, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

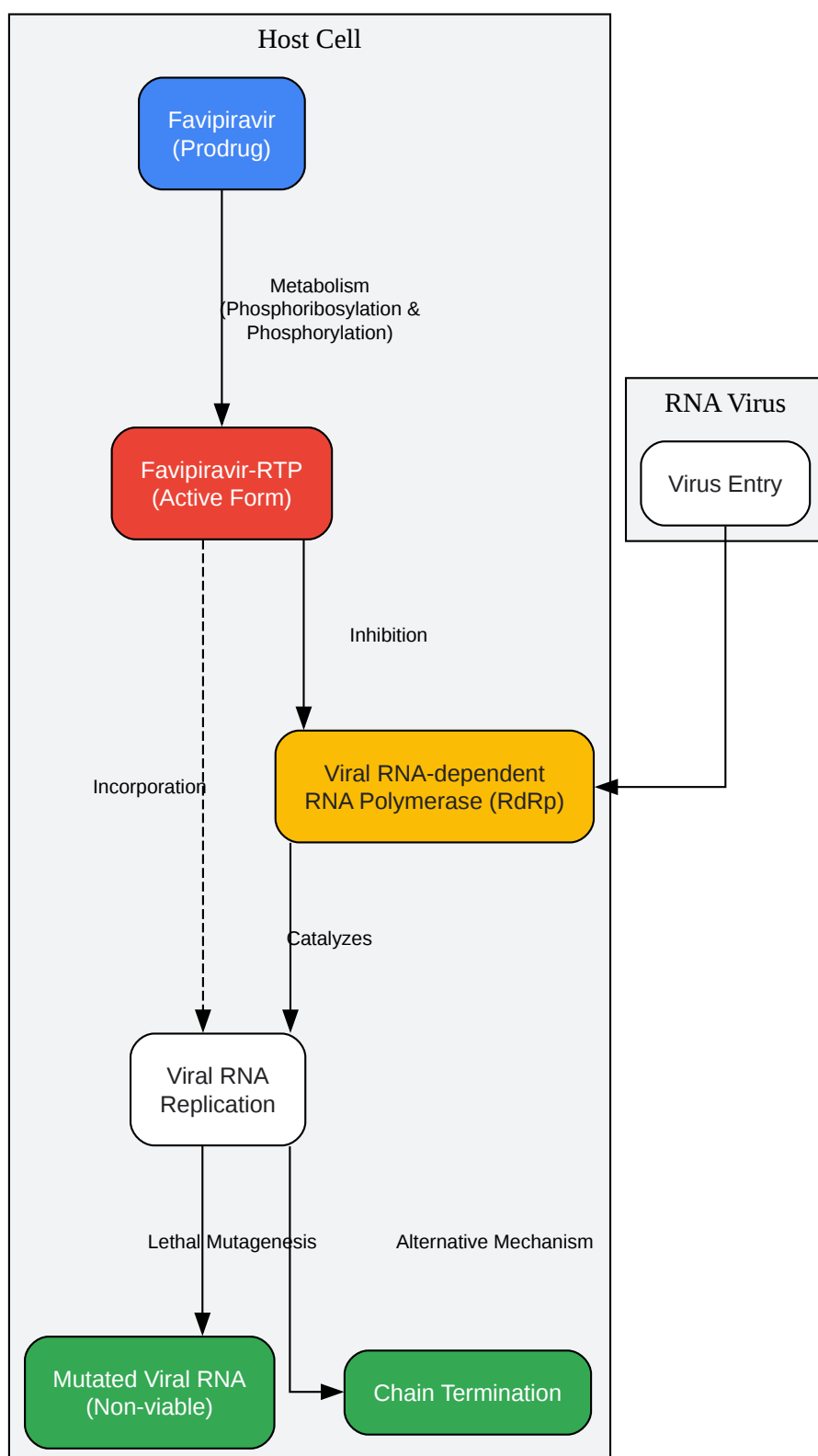
Favipiravir is a prodrug that, upon entering the body's cells, is metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3][6][7] This active metabolite acts as a purine analogue, primarily targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[3][4][6][7]

The precise mechanism by which favipiravir-RTP inhibits viral replication is believed to occur through two primary pathways:

- **Lethal Mutagenesis:** Favipiravir-RTP is incorporated into the nascent viral RNA strand by the RdRp.[3][6] This incorporation leads to a high rate of mutations in the viral genome, resulting in non-viable virus particles.[6]

- Chain Termination: In some instances, the incorporation of favipiravir-RTP into the growing RNA chain can lead to the termination of RNA synthesis, thereby preventing the virus from replicating its genetic material.[\[1\]](#)[\[6\]](#)

The selectivity of favipiravir for viral RdRp over human DNA and RNA polymerases contributes to its safety profile.[\[3\]](#)



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Caption: Mechanism of action of Favipiravir.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of favipiravir is characterized by its conversion to an active metabolite and its subsequent distribution and elimination.

Absorption: Favipiravir is administered orally and is readily absorbed.[8]

Distribution: The apparent volume of distribution of favipiravir is approximately 15-20 L.[4] It exhibits moderate plasma protein binding, at around 54%, with 65% of this binding to serum albumin and 6.5% to α 1-acid glycoprotein.[4]

Metabolism: As a prodrug, favipiravir is extensively metabolized intracellularly to its active form, favipiravir-RTP.[4] The primary route of metabolism to its inactive metabolite, T-705M1, is through hydroxylation, mainly by aldehyde oxidase and to a lesser extent by xanthine oxidase. [4]

Excretion: The metabolites of favipiravir are predominantly cleared by the kidneys and excreted in the urine.[4] The elimination half-life of favipiravir is estimated to be between 2 and 5.5 hours.[4]

Pharmacokinetic Parameters

Parameter	Value	Reference
Volume of Distribution (Vd)	15 - 20 L	[4]
Plasma Protein Binding	54%	[4]
- to Serum Albumin	65% of bound fraction	[4]
- to α 1-acid Glycoprotein	6.5% of bound fraction	[4]
Elimination Half-life (t _{1/2})	2 - 5.5 hours	[4]
Primary Metabolic Enzymes	Aldehyde Oxidase, Xanthine Oxidase	[4]
Route of Excretion	Renal (primarily as metabolites)	[4]

Experimental Protocols

The following provides an overview of a representative experimental protocol adapted from clinical trials of favipiravir for COVID-19.

Study Design: An open-label, randomized, active-controlled trial was conducted to evaluate the efficacy and safety of favipiravir in patients with COVID-19.[\[2\]](#)

Patient Population: Patients with laboratory-confirmed COVID-19, with mild to moderate symptoms, were included in the study.[\[5\]](#)[\[9\]](#)

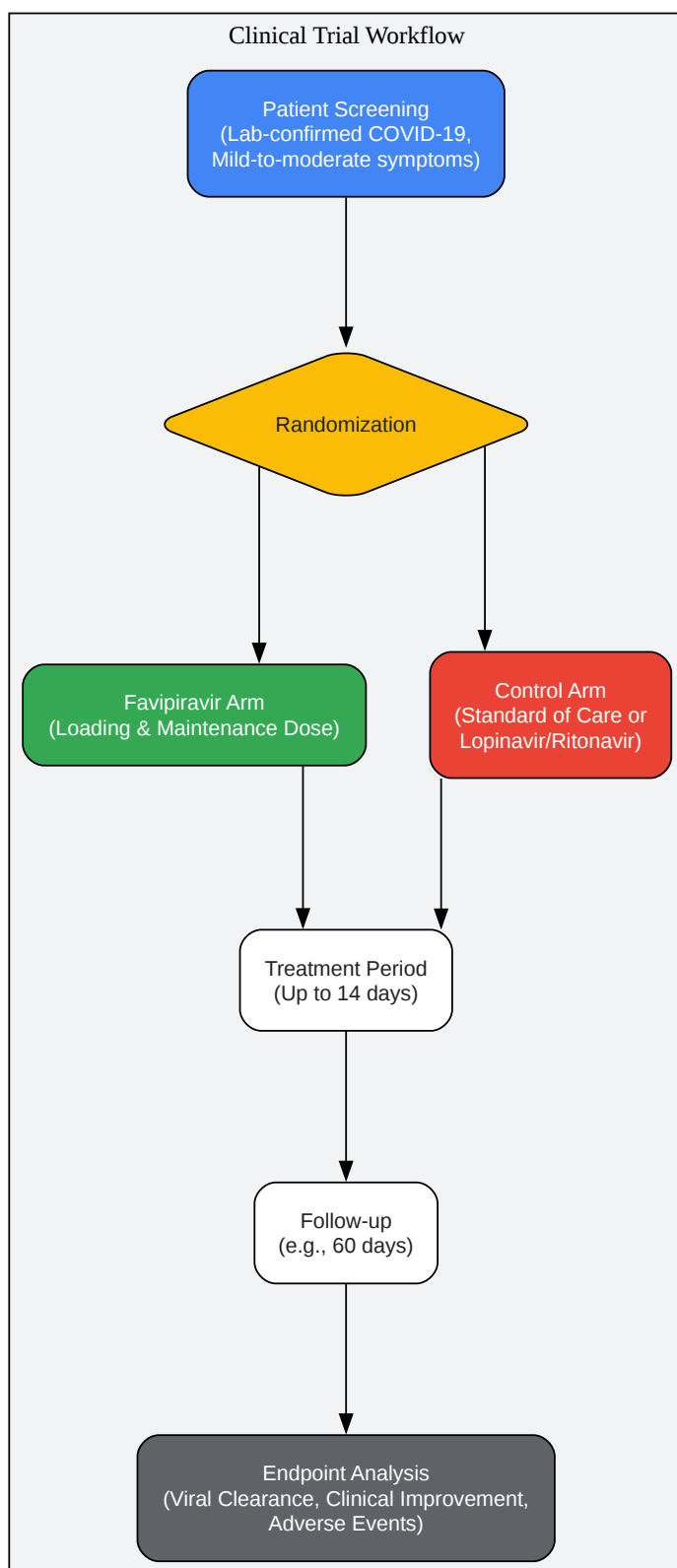
Treatment Regimen:

- **Favipiravir Arm:** Patients received oral favipiravir at a loading dose of 1600 mg twice daily on Day 1, followed by a maintenance dose of 600 mg twice daily from Days 2 to 14.[\[9\]](#)[\[10\]](#)[\[11\]](#) In some studies, this was administered concomitantly with interferon- α via aerosol inhalation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Control Arm:** A comparator group received standard of care or another antiviral regimen, such as lopinavir/ritonavir.[\[2\]](#)[\[9\]](#)

Outcome Measures:

- **Primary Endpoint:** Time to viral clearance, confirmed by RT-PCR.[\[9\]](#)[\[10\]](#)
- **Secondary Endpoints:** Clinical improvement, changes in chest CT imaging, and incidence of adverse events.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Pharmacokinetic Sampling and Analysis: Plasma concentrations of favipiravir were measured at various time points throughout the study to determine pharmacokinetic parameters.



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Caption: Representative experimental workflow for a clinical trial of Favipiravir.

Clinical Efficacy and Safety

Clinical trials have demonstrated that favipiravir can lead to a shorter time to viral clearance and clinical improvement in patients with mild to moderate COVID-19 compared to control groups.[2][9] The drug has been generally well-tolerated, with the most common adverse events being asymptomatic hyperuricemia, transient elevation of liver enzymes, and mild gastrointestinal disorders.[2]

Conclusion

Favipiravir is a promising antiviral agent with a unique mechanism of action that involves inducing lethal mutagenesis in the viral genome. Its pharmacokinetic profile supports oral administration, although further studies are needed to fully elucidate the relationship between plasma concentrations and clinical efficacy. The experimental protocols from various clinical trials provide a solid foundation for the continued investigation and development of favipiravir for the treatment of a range of viral infections.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361990#pharmacokinetics-and-pharmacodynamics-of-favipiravir]

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